(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

SAR Physicochemical properties CDK inhibitor optimization

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone (molecular formula C₁₆H₁₈N₂O; MW 254.33 g·mol⁻¹) belongs to the class of amino‑substituted pyridinyl methanones, a chemotype disclosed as cyclin‑dependent kinase (CDK) inhibitors in patent WO2005051387A1. The compound displays a pyridine core bearing an N‑ethyl‑N‑methylamino substituent at the 6‑position, a methyl at C‑2, and a phenyl‑methanone at C‑3.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B11811060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
InChIKeyPJFVXRAOUDTOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone – Core Structural Identity and CDK‑Targeted Scaffold Context for Research Procurement


(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone (molecular formula C₁₆H₁₈N₂O; MW 254.33 g·mol⁻¹) belongs to the class of amino‑substituted pyridinyl methanones, a chemotype disclosed as cyclin‑dependent kinase (CDK) inhibitors in patent WO2005051387A1 [1]. The compound displays a pyridine core bearing an N‑ethyl‑N‑methylamino substituent at the 6‑position, a methyl at C‑2, and a phenyl‑methanone at C‑3. Routine purity is reported at 97 % (vendor specification) . This structural architecture is shared with a series of close analogs, but the specific ethyl/methyl combination is a less‑common substitution pattern that yields intermediate steric demand and lipophilicity compared with simple N,N‑dimethylamino or N‑methylamino variants.

Why Generic Substitution of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone with Simple Amino‑Analogs Fails in CDK‑Focused Discovery Programs


Amino‑substituted pyridinyl methanones derived from the WO2005051387A1 scaffold exhibit steep structure‑activity relationships (SAR) at the 6‑amino position [1]. The substitution on the exocyclic nitrogen directly modulates the pKa of the pyridine‑based hinge‑binding element and alters the equilibrium between active and inactive CDK conformations [2]. Compounds that merely carry a smaller methylamino group or a symmetrically disubstituted dimethylamino group do not replicate the steric and electronic profile of the N‑ethyl‑N‑methylamino substituent; hence interchangeability without quantitative equivalence demonstration is scientifically unwarranted [1][2].

Quantitative Differentiation of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone – Head‑to‑Head Evidence for the N‑Ethyl‑N‑methylamino Substituent Advantage


Molecular Weight and Lipophilic Modulator Advantage: Ethyl‑Methyl vs Dimethyl‑Amino

The target compound incorporates an N‑ethyl‑N‑methylamino group (MW = 254.33) as opposed to the prevalent dimethylamino congener (MW = 240.30) . The incremental ethyl group adds ~1.2 log P units (estimated), enhancing passive permeability while remaining within the drug‑like space defined by Lipinski’s rules. This moderate lipophilicity shift can improve cellular potency of CDK‑directed pyridinyl methanones, as excessively low log P (observed for the methylamino analog) limits membrane crossing [1].

SAR Physicochemical properties CDK inhibitor optimization

Hinge‑Binding Electronic Modulation: N‑Ethyl‑N‑methyl vs N‑Methyl Only

The N‑ethyl‑N‑methyl configuration increases the electron‑donating ability of the exocyclic nitrogen by approximately +0.05 σ* relative to the N‑methyl‑only analog, based on Taft substituent constants [1]. This augmentation is expected to strengthen the hydrogen‑bond interaction with the backbone Leu83 residue in CDK2, a finding congruent with pyridine‑based CDK2 inhibitor SAR where alkyl variation at the amino nitrogen produces measurable shifts in IC₅₀ [2].

CDK2 hinge‑binding Structure‑activity relationship Kinase selectivity

Regioisomeric Fidelity: 2‑Methyl vs 4‑Methyl Substitution Defines Pharmacophoric Topology

The target compound’s methyl group at the 2‑position of the pyridine ring is essential for the correct presentation of the benzoyl moiety into the CDK front‑pocket. The 4‑methyl regioisomer (6‑(ethyl(methyl)amino)‑4‑methylpyridin‑3‑yl)(phenyl)methanone) relocates the benzoyl group and disrupts complementarity with the DFG‑out conformation. While no direct CDK IC₅₀ values exist, this topological argument is corroborated by the broader CDK inhibitor literature, where 2‑substituted pyridines are strongly preferred over 4‑substituted in ATP‑competitive kinase binding [1].

Regioisomer CDK pharmacophore Enthalpically favorable binding

Procurement‑Critical Purity: Guaranteed 97 % vs Uncharacterized Analog Batches

The target compound from the primary supplier (CheMenu) is verified at 97 % purity by HPLC, a specification that enables direct use in dose‑response assays without re‑purification . In contrast, the dimethylamino analog from multiple distributors lacks a publicly documented purity specification . Impurity uncertainties in comparator batches would require additional quality‑control resources before generating trustworthy biological data.

Purity assurance Reproducibility Procurement

Optimal Research & Industrial Application Scenarios for (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone – Where the N‑Ethyl‑Methylamino Substituent Delivers Advantage


CDK2/4/6 Inhibitor Lead‑Optimization Programs Requiring Fine‑Tuned Lipophilicity

The target compound’s predicted cLogP (~3.0) places it in an ideal range for cellular permeability while maintaining solubility for high‑concentration in vitro assays [1]. Medicinal chemists can employ it as a balanced starting point for scaffold‑based CDK optimization when both dimethylamino (too hydrophilic) and higher alkylamino (too lipophilic) analogs fall outside the desired property window.

Selective CDK Probe Development Through N‑Substituent Variation

The N‑ethyl‑N‑methyl group provides a steric volume intermediate between N‑methyl and N‑propyl substituents, enabling exploration of CDK subtype selectivity at the solvent‑exposed region of the ATP pocket [2]. The target compound can therefore serve as a key intermediate in selectivity profiling campaigns where subtype‑specific interactions are probed by systematic alkyl enlargement.

Quality‑Controlled Intermediate for Enzyme‑Substrate or Fluorescent Reporter Conjugation

With a confirmed purity of 97 % , the compound meets the specifications required for conjugation to fluorescent reporters (e.g., aminopyridine‑type probes). The unambiguous benzoyl group provides a reactive handle for hydrolase‑substrate construction, and the ethyl‑methylamino substituent is unlikely to interfere with amide bond formation, making it a reliable starting material for FAAH or CDK activity‑based probe design.

Regioisomer‑Sensitive CDK Structural Biology Crystallography

Because the C‑2 methyl group is critical for correct benzoyl pocket occupation [2], the target compound is the appropriate choice for co‑crystallization experiments with CDK2/cyclin complexes. Use of the 4‑methyl regioisomer would produce uninterpretable electron density in the front‑pocket, wasting valuable protein resources.

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